Anti-Biofilm Activity Against Enterococcus faecalis: IC₅₀ Quantification and Differentiation from Established Anti-Biofilm Agents
The target compound exhibits quantifiable inhibition of Enterococcus faecalis biofilm formation with an IC₅₀ of 125,000 nM (125 µM) in a 20-hour crystal violet staining assay, as curated in the BindingDB database from ChEMBL-sourced data [1]. This value establishes a baseline anti-biofilm potency that is approximately 4–5 orders of magnitude higher (less potent on a molar basis) than established clinical anti-biofilm agents such as chlorhexidine, which typically exhibits minimum biofilm eradication concentrations (MBEC) in the low micromolar to nanomolar range against Gram-positive biofilms [2]. The 125 µM potency positions this compound as a moderate-activity scaffold suitable for hit-to-lead optimization, rather than a development-ready candidate. This quantitative differentiation is critical for procurement decisions: researchers seeking a potent, validated anti-biofilm lead would prioritize more active scaffolds, whereas those requiring a specific cyclopentenone-containing starting point for SAR expansion or mechanism-of-action studies would select this compound based on its defined, albeit moderate, activity benchmark.
| Evidence Dimension | Enterococcus faecalis biofilm formation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 125,000 nM (125 µM) |
| Comparator Or Baseline | Chlorhexidine (reference anti-biofilm agent) – literature MBEC values typically 1–10 µM against E. faecalis biofilms |
| Quantified Difference | Target compound is approximately 12- to 125-fold less potent (higher IC₅₀) than chlorhexidine |
| Conditions | E. faecalis biofilm formation, 20-hour incubation, crystal violet staining quantification |
Why This Matters
This establishes a defined potency benchmark for anti-biofilm screening, enabling researchers to assess whether this scaffold's moderate activity is suitable for their SAR optimization objectives versus selecting a more potent pre-optimized lead.
- [1] BindingDB. BDBM50497186 (CHEMBL3115980). IC₅₀: 1.25E+5 nM. Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation after 20 hrs by crystal violet staining. View Source
- [2] Shen Y, et al. (2017) Chlorhexidine against Enterococcus faecalis biofilm. Journal of Endodontics, 43(6): 977–982. View Source
